Butyl 2-methoxyethyl ether

Description

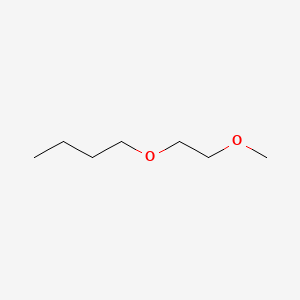

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for Butyl 2 Methoxyethyl Ether

Established Synthetic Pathways for Butyl 2-methoxyethyl Ether Analogs

Traditional methods for ether synthesis have been widely applied and adapted for the preparation of glycol ethers. These pathways are foundational in organic synthesis and remain relevant in both laboratory and industrial contexts.

The Williamson ether synthesis, a cornerstone of ether formation since its development in 1850, is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. oregonstate.edumasterorganicchemistry.comsigmaaldrich.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. oregonstate.edusigmaaldrich.com

For the synthesis of this compound, two primary routes are viable:

Route A: The reaction of sodium 2-methoxyethoxide with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane).

Route B: The reaction of sodium butoxide with 2-methoxyethyl chloride.

In both scenarios, the reaction begins with the deprotonation of the parent alcohol (2-methoxyethanol or butanol) using a strong base, such as sodium hydride (NaH) or sodium metal, to form the highly reactive alkoxide nucleophile. This alkoxide then attacks the primary alkyl halide, displacing the halide leaving group to form the ether linkage. louisville.edu Given the SN2 nature of the reaction, primary alkyl halides are strongly preferred to minimize competing elimination reactions, which become significant with secondary and tertiary halides. sigmaaldrich.comnih.gov

The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours, yielding products in the range of 50-95% in laboratory settings. oregonstate.edumasterorganicchemistry.com

A significant adaptation for industrial-scale synthesis involves the use of phase-transfer catalysis (PTC) . This technique facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. acs.org Catalysts such as tetrabutylammonium bromide or crown ethers are employed to form a lipophilic ion pair with the alkoxide, increasing its solubility and reactivity in the organic medium and often allowing for milder reaction conditions. oregonstate.edu

Table 1: Representative Conditions for Williamson Ether Synthesis of Analogous Ethers

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Ethoxide | Chloroethane | In situ | Ethanol | Reflux | N/A | High |

| Phenol | Butyl Iodide | NaOH | N/A | N/A | N/A | Good |

| 2-Methylpropan-2-ol | Methyl Bromide | NaOH | N/A | N/A | N/A | Good |

| o-Chloronitrobenzene | Potassium Phenoxide | Tetrabutylphosphonium Bromide (PTC) | N/A | N/A | N/A | Good |

Data compiled from analogous reactions reported in general chemical literature. unl.edursc.org

The formation of this compound is fundamentally an alkylation process targeting one of its two precursors: 2-methoxyethanol (B45455) or butanol. The Williamson ether synthesis described above represents the most direct alkylation strategy.

The key step is the conversion of the alcohol's hydroxyl group into a potent nucleophile (an alkoxide). This is achieved by treatment with a strong base, effectively preparing the alcohol for alkylation by an appropriate electrophile, typically an alkyl halide or an alkyl sulfonate (e.g., tosylate or mesylate). sigmaaldrich.com

The choice between the two possible precursor combinations—alkylating 2-methoxyethanol with a butyl group or alkylating butanol with a 2-methoxyethyl group—is often dictated by the commercial availability and reactivity of the corresponding alkylating agents. Since both butyl halides and 2-methoxyethyl halides are primary, both routes are synthetically viable and would be expected to proceed efficiently under standard SN2 conditions.

A less conventional and more recent strategy for ether synthesis involves an "umpoled" approach where the oxygen atom acts as an electrophile. This method utilizes organic peroxides as precursors for electrophilic alkoxyl groups ("RO+"), which can then react with carbon nucleophiles like organometallic reagents. pitt.edu

While the reaction of dialkyl peroxides with carbanions has been known for some time, its application has been limited due to issues with peroxide stability and reactivity. pitt.edu Research has shown that thermally stable tetrahydropyranyl (THP) monoperoxyacetals are effective reagents for this transformation. These compounds react efficiently with a range of organolithium and organomagnesium reagents to transfer primary, secondary, or tertiary alkoxide groups, forming ethers in moderate to high yields. pitt.edu

For the synthesis of this compound, this strategy could theoretically be applied in two ways:

Reaction of a butyl-containing organometallic (e.g., butyllithium (B86547) or butylmagnesium bromide) with a 2-methoxyethyl-substituted monoperoxyacetal.

Reaction of a 2-methoxyethyl-containing organometallic with a butyl-substituted monoperoxyacetal.

This method is particularly valuable for synthesizing sterically hindered ethers or those containing sensitive functional groups that might not be compatible with the conditions of the Williamson synthesis. The mechanism is proposed to involve a Lewis acid-promoted insertion of the organometallic into the O-O bond of the peroxide, rather than a direct SN2 displacement. pitt.edu

Novel Synthetic Routes and Catalytic Systems

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods for chemical transformations. In the context of ether synthesis, this has led to the exploration of various catalytic systems that can overcome the limitations of traditional stoichiometric reactions.

Direct catalytic etherification of alcohols offers a more atom-economical alternative to the Williamson synthesis, as it avoids the pre-formation of alkoxides and the production of salt byproducts. For glycol ethers, research has focused on the acid-catalyzed reaction between two different alcohols.

Studies on the synthesis of diethylene glycol ethyl ether, a close analog of this compound, provide significant insight into effective catalytic systems. Keggin-type heteropoly acids, such as 12-tungstophosphoric acid, have demonstrated high catalytic activity for the etherification of diethylene glycol with ethanol. These homogeneous catalysts have shown higher efficacy than conventional mineral acids like sulfuric acid. Under optimized conditions, high conversions of diethylene glycol (92%) and good selectivity (73.5%) for the desired monoether have been achieved.

Heterogeneous catalysts are also highly effective and offer the advantage of easier separation and recycling. Zeolites, such as H-ZSM-5 and H-Beta, have been successfully employed as solid acid catalysts for the reaction between diethylene glycol and ethanol. pitt.edu These reactions, typically performed at elevated temperatures and pressures, can achieve significant conversions, although selectivity towards the desired monoether versus byproducts like 1,4-dioxane can be a challenge. pitt.edu Milder reaction conditions generally favor higher selectivity for the monoether product. pitt.edu

Table 2: Catalytic Synthesis of Diethylene Glycol Ethyl Ether (Analogous System)

| Catalyst | Reactants | Molar Ratio (DEG:Ethanol) | Temperature (°C) | Time (h) | DEG Conversion (%) | DEGEE Selectivity (%) |

| 12-Tungstophosphoric Acid | Diethylene Glycol, Ethanol | 2:1 | 180-200 | 2.5 | 92 | 73.5 |

| H-ZSM-5 | Diethylene Glycol, Ethanol | 1:3 | 180 | 8 | 56 | ~50 |

| H-Beta | Diethylene Glycol, Ethanol | 1:3 | 180 | 8 | 47 | ~50 |

Data sourced from studies on the synthesis of diethylene glycol ethyl ether. pitt.edu

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles and strong bases. Their primary application in organic synthesis is the formation of new carbon-carbon bonds through reaction with electrophilic carbon centers, most notably carbonyl groups in aldehydes and ketones.

The direct application of these traditional organometallic reagents to form ethers via an SN2 reaction with an alkyl halide is generally not a preferred method. The strong basicity of Grignard and organolithium reagents often leads to competing elimination reactions, especially with any steric hindrance. nih.gov

However, as discussed in section 2.1.3, organometallic reagents play a crucial role as the carbon nucleophile in the novel ether synthesis pathway involving peroxide electrophiles. pitt.edu In this context, the organometallic reagent attacks an electrophilic oxygen atom rather than a carbon atom, representing a non-traditional and innovative use of these compounds for C-O bond formation. This approach circumvents the limitations of using organometallics in a Williamson-type reaction and expands their utility in synthetic chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient industrial processes. The synthesis is typically approached via the Williamson ether synthesis, a robust method for forming ethers. wikipedia.org This involves reacting an alkoxide with a primary alkyl halide. wikipedia.org For this compound, a plausible and efficient pathway involves the reaction of sodium butoxide with 2-methoxyethyl chloride.

Key Green Chemistry Metrics:

Atom Economy: This metric assesses how efficiently reactants are incorporated into the final product. In the ideal Williamson synthesis of this compound from sodium butoxide and 2-methoxyethyl chloride, the only byproduct is sodium chloride.

Reaction: C₄H₉ONa + CH₃OCH₂CH₂Cl → C₄H₉OCH₂CH₂OCH₃ + NaCl

The atom economy can be calculated as: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

A high atom economy signifies a greener process with minimal waste generation.

Use of Catalysis: Industrial syntheses can be improved by employing phase-transfer catalysis, which enhances reaction rates and allows for milder reaction conditions (50 to 100 °C), reducing energy consumption. wikipedia.org Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can facilitate numerous reaction cycles.

Safer Solvents and Reagents: The choice of solvent is critical. While aprotic solvents like acetonitrile or N,N-dimethylformamide are effective, their environmental impact necessitates exploring greener alternatives. wikipedia.org The alcohol itself can sometimes serve as the solvent. libretexts.org Similarly, replacing hazardous alkylating agents with greener options like dimethyl carbonate is a key consideration.

Energy Efficiency: Conducting reactions at ambient or moderately elevated temperatures (50-100 °C) minimizes the environmental and economic impact associated with energy requirements. wikipedia.org

| Green Chemistry Principle | Application in Synthesis | Potential Improvement/Benefit |

|---|---|---|

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced waste treatment and disposal costs. |

| Atom Economy | Utilizing reactions like Williamson ether synthesis with high theoretical atom economy. | Maximizes incorporation of raw materials into the final product. |

| Use of Catalysis | Employing phase-transfer catalysts to enhance reaction rates. | Lower energy consumption and milder reaction conditions. wikipedia.org |

| Safer Solvents | Replacing traditional aprotic solvents (e.g., DMF) with greener alternatives. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Operating at moderate temperatures (50-100°C). wikipedia.org | Lower energy costs and reduced carbon footprint. |

| Reduce Derivatives | Using a direct synthesis route that avoids protecting groups. | Fewer reaction steps, less reagent use, and reduced waste. |

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product mixture requires purification to isolate this compound from unreacted starting materials and byproducts. The primary method for purification on an industrial scale is fractional distillation, which separates compounds based on differences in their boiling points. who.int Given the boiling points of potential impurities (see Table 3), careful fractional distillation is necessary to achieve high purity.

For analytical purposes and for obtaining highly pure samples on a smaller scale, gas chromatography (GC) is the preferred technique due to the volatile nature of ethers and related impurities. odinity.combohrium.com

Analytical Gas Chromatography (GC): GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to assess the purity of the synthetic product and identify impurities. technologynetworks.commdpi.com The choice of the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane-based stationary phase, is often suitable for separating volatile organic compounds like ethers based on their boiling points. libretexts.org

Preparative Gas Chromatography (pGC): For isolating small quantities of highly pure this compound for research or as an analytical standard, preparative GC is a powerful tool. theanalyticalscientist.comresearchgate.net This technique uses larger columns and a collection system to trap the eluting fractions corresponding to specific peaks in the chromatogram. ncsu.eduoup.com Recent advancements have focused on developing more efficient trapping systems to improve recovery, especially for volatile compounds. ncsu.edu

| Parameter | Typical Condition/Selection | Rationale |

|---|---|---|

| Technique | GC-FID, GC-MS | Provides quantitative purity data (FID) and structural identification of impurities (MS). technologynetworks.commdpi.com |

| Column Stationary Phase | Non-polar (e.g., DB-1, TG-624 SilMS) or mid-polarity (e.g., Carbowax) | Separation is primarily based on boiling point and polarity differences. thermofisher.comchromforum.org |

| Carrier Gas | Helium, Nitrogen, Hydrogen | Inert mobile phase to carry analytes through the column. libretexts.org |

| Injector Temperature | ~200-250°C | Ensures rapid and complete vaporization of the sample without thermal degradation. libretexts.org |

| Oven Program | Temperature ramp (e.g., 50°C to 200°C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is robust for quantification; MS provides definitive identification. mdpi.com |

Spectroscopic Validation of this compound Structure

While specific experimental spectra for this compound are not widely available in public spectral databases, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are detailed below based on the known structure and general spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the carbons adjacent to the ether oxygens will be deshielded and thus appear at a lower field (higher ppm) than the other alkyl protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- (methoxy) | ~3.3 | Singlet | 3H |

| -O-CH₂-CH₂-O- | ~3.5-3.6 | Multiplet | 4H |

| -O-CH₂- (butyl) | ~3.4 | Triplet | 2H |

| -CH₂- (butyl, adjacent to O-CH₂) | ~1.5 | Sextet | 2H |

| -CH₂- (butyl, adjacent to CH₃) | ~1.3 | Sextet | 2H |

| CH₃- (butyl) | ~0.9 | Triplet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display a separate peak for each unique carbon atom in the molecule. Similar to ¹H NMR, the carbons bonded to oxygen will be deshielded and resonate at a lower field.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃- (methoxy) | ~59 |

| -O-CH₂-CH₂-O- | ~70-72 |

| -O-CH₂- (butyl) | ~70 |

| -CH₂- (butyl, adjacent to O-CH₂) | ~32 |

| -CH₂- (butyl, adjacent to CH₃) | ~19 |

| CH₃- (butyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by the presence of a strong C-O stretching absorption. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the formation of the ether and the consumption of the starting alcohol.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| C-O (ether) | Stretching | 1090-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.20 g/mol ). Common fragmentation patterns for ethers involve cleavage of the C-O bonds and the C-C bonds adjacent to the oxygen.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Significance |

| [C₇H₁₆O₂]⁺ | 132 | Molecular Ion (M⁺) |

| [C₄H₉OCH₂CH₂O]⁺ | 117 | Loss of CH₃ |

| [CH₃OCH₂CH₂]⁺ | 75 | Cleavage of butyl group |

| [C₄H₉]⁺ | 57 | Butyl cation |

| [CH₃OCH₂]⁺ | 45 | Methoxy-methyl cation |

Advanced Solvent Science and Solvation Phenomena of Butyl 2 Methoxyethyl Ether

Solvation Behavior in Advanced Material Systems

The utility of Butyl 2-methoxyethyl ether in advanced material systems, particularly in energy storage, is intrinsically linked to its behavior as a solvent at the molecular level. Its ability to dissolve salts and stabilize ions dictates the performance of electrolyte formulations. This section explores the nuanced aspects of its solvation properties, including the structure of solvated ions, the role of its molecular architecture, and its influence on ion-ion interactions.

Ion Solvation Structure in Electrolyte Formulations

In electrolyte solutions, the arrangement of solvent molecules around an ion, known as the solvation structure, is critical for ion transport and electrochemical stability. lbl.gov For ether-based electrolytes, the primary interaction occurs between the electron-rich oxygen atoms of the ether and the cation (e.g., Li⁺). This compound, possessing two ether oxygen atoms, can coordinate with cations, forming a stable solvation shell.

The resulting structure can be categorized based on the proximity of the anion to the cation. These structures include:

Solvent-Separated Ion Pairs (SSIPs): The cation and anion are fully separated by a complete shell of solvent molecules.

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with solvent molecules surrounding the pair.

Aggregates (AGGs): Multiple cations and anions are clustered together, solvated as a group.

The specific structure formed depends on factors such as salt concentration and the coordinating ability of the solvent. In dilute solutions, this compound is expected to form distinct solvation shells around cations, promoting the formation of SSIPs. The flexible ethoxy-butoxy chain allows the molecule to arrange itself effectively around a cation. Computational studies on similar ether-based electrolytes have shown that cations like Li⁺ are often coordinated by multiple oxygen atoms from several solvent molecules. researchgate.netnih.gov The balance between cation-solvent and cation-anion interactions ultimately determines the dominant species in the electrolyte, which in turn affects properties like ionic conductivity and interfacial reactions. researchgate.net

Influence of Steric Hindrance on Solvation Power in Ether Systems

Steric hindrance, the effect of the size and shape of molecules on their interactions, plays a significant role in the solvation power of ether solvents. The molecular structure of this compound, featuring a butyl group, introduces more steric bulk compared to simpler glymes like diglyme (B29089) (bis(2-methoxyethyl) ether).

This increased bulk can have several consequences:

Limited Coordination Number: The physical space occupied by the butyl group may limit the number of solvent molecules that can pack efficiently into the first solvation shell of a small cation.

While the ether oxygens provide the necessary Lewis basicity for solvation, the appended alkyl groups modulate this ability. The butyl group's size can prevent the optimal orientation of the ether oxygens around a cation, thereby influencing the solvent's ability to dissolve salts and separate ion pairs. This effect is a critical consideration in solvent design, as it creates a trade-off between the coordinating strength of the functional groups and the spatial limitations imposed by the rest of the molecular structure. schoolbag.info

| Solvent | Chemical Formula | Molecular Structure | Key Steric Feature |

|---|---|---|---|

| Dimethyl Ether | C₂H₆O | CH₃-O-CH₃ | Minimal steric hindrance (two methyl groups) |

| Diglyme (bis(2-methoxyethyl) ether) | C₆H₁₄O₃ | CH₃O(CH₂CH₂)₂OCH₃ | Flexible chain with terminal methyl groups |

| This compound | C₇H₁₆O₂ | CH₃(CH₂)₃OCH₂CH₂OCH₃ | Presence of a larger, flexible butyl group |

| tert-Butyl methyl ether | C₅H₁₂O | (CH₃)₃COCH₃ | Highly bulky, rigid tert-butyl group |

Impact of this compound on Ion Pairing in Solutions

The extent to which ions remain associated as pairs or dissociate into free ions is fundamental to an electrolyte's conductivity. A solvent's role is to mediate the electrostatic attraction between cations and anions. This compound influences ion pairing primarily through the solvation of cations. By coordinating with a cation, the solvent molecules effectively shield its positive charge, weakening its attraction to the anion and favoring dissociation. researchgate.net

The effectiveness of this shielding is related to the solvent's dielectric constant and its coordinating ability. Ethers generally have lower dielectric constants than carbonate solvents, but their ability to form stable chelate-like structures with cations can significantly reduce ion pairing. lbl.gov The presence of two oxygen atoms in this compound allows for bidentate coordination to a cation, which is more effective at preventing ion pairing than a solvent with a single coordination site. However, as noted in the previous section, the steric hindrance from the butyl group may slightly diminish this effect compared to less bulky glymes, potentially allowing for a higher equilibrium concentration of contact ion pairs under certain conditions. schoolbag.info

Theoretical and Computational Modeling of Solvation

To gain a deeper, atomistic understanding of solvation phenomena, theoretical and computational methods are indispensable. Techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) provide insights that are often inaccessible through experimental means alone.

Molecular Dynamics Simulations of this compound Solvation Shells

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving the equations of motion for a system containing this compound and a dissolved salt, MD simulations can reveal detailed information about the structure and dynamics of the solvation shells. frontiersin.org

Key parameters derived from MD simulations include:

Radial Distribution Function (RDF): This function, g(r), describes the probability of finding one atom at a certain distance (r) from another. Peaks in the RDF for a cation-oxygen pair indicate the precise distances of the solvation shells.

Coordination Number (CN): By integrating the RDF up to its first minimum, the average number of solvent molecules in the first solvation shell can be calculated. This provides a direct measure of how many solvent molecules are bound to an ion. mdpi.com

Residence Time: This metric quantifies the average time a solvent molecule spends within an ion's first solvation shell, offering insights into the lability and stability of the solvated complex.

For a system containing Li⁺ ions and this compound, MD simulations would likely show a strong first peak in the Li-O RDF at approximately 2.0-2.5 Å, corresponding to the direct coordination of the ether's oxygen atoms to the lithium ion. researchgate.net The coordination number would reveal how many oxygen atoms, on average, surround each Li⁺ ion, providing a quantitative picture of the local solvation environment.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Li-O Radial Distribution Function (1st Peak) | Distance of the first solvation shell oxygen atoms from the Li⁺ ion. | ~2.2 Å |

| Coordination Number (Oxygen) | Average number of ether oxygen atoms in the first solvation shell of Li⁺. | 3-4 |

| Residence Time | Average time a solvent molecule remains in the first solvation shell. | Nanoseconds (ns) range, indicating a relatively stable but dynamic shell. |

Density Functional Theory (DFT) Studies of Solute-Solvent Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecular systems. researchgate.net Unlike MD, which uses classical force fields, DFT provides a more fundamental description of the chemical bonds and intermolecular forces governing solute-solvent interactions.

In the study of this compound solvation, DFT is applied to:

Calculate Binding Energies: DFT can determine the precise energy released when one or more solvent molecules coordinate to an ion. This allows for the comparison of the stability of different solvation structures (e.g., comparing the binding of one versus two solvent molecules).

Optimize Molecular Geometries: The method can find the lowest-energy three-dimensional arrangement of the ion and its surrounding solvent molecules, revealing the preferred coordination geometry.

Analyze Charge Distribution: Techniques such as Mulliken population analysis can be used to quantify the amount of electron charge transferred from the solvent (specifically the ether oxygens) to the cation upon complexation. nih.gov This provides insight into the nature and strength of the coordinative bond.

These calculations are typically performed on a small cluster, such as a single ion with a few solvent molecules, to model the core interactions within the first solvation shell. The results from DFT studies provide a foundational understanding of the forces that MD simulations then model on a larger scale.

| DFT Calculation Type | Derived Information | Scientific Insight |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, and dihedral angles of the lowest-energy structure. | Reveals the preferred 3D arrangement of the solvent around the ion. |

| Binding Energy Calculation | The energy difference between the solvated complex and its isolated constituents. | Quantifies the thermodynamic stability of the solute-solvent interaction. |

| Mulliken Charge Analysis | Partial atomic charges on each atom in the complex. | Shows the extent of charge transfer from the ether oxygens to the cation. |

| Vibrational Frequency Analysis | Calculated vibrational modes (e.g., stretching frequencies). | Confirms the stability of the optimized structure and can be compared to experimental spectroscopic data. |

Quantum Chemical Calculations of Solvation Energetics

The solvation energetics of this compound are crucial for understanding its behavior in various chemical processes and applications. Quantum chemical calculations provide a powerful theoretical framework to investigate these properties at a molecular level. These computational methods can elucidate the free energy of solvation, which is a key thermodynamic parameter determining the solubility and partitioning of a molecule between different phases. The primary approaches for these calculations involve a combination of quantum mechanics (QM) to describe the solute, and various models to represent the solvent environment.

A prevalent method for such investigations is Density Functional Theory (DFT). nih.govnih.govosti.govaip.org DFT offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound. The solvation process can be modeled using either explicit or implicit solvent models.

In an explicit solvent model , individual solvent molecules are included in the calculation. This approach can provide a detailed picture of the specific interactions, such as hydrogen bonding, between the solute and the surrounding solvent molecules. A common strategy is the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.govnih.govrsc.orgacs.org In a QM/MM framework, the solute (this compound) is treated with a high level of theory (QM), while the large number of solvent molecules are treated with a less computationally demanding method like molecular mechanics (MM). nih.govnih.gov This hybrid approach allows for the accurate modeling of the electronic structure of the solute while still accounting for the bulk solvent effects.

Alternatively, implicit solvent models , also known as continuum solvation models, represent the solvent as a continuous medium with a specific dielectric constant. q-chem.comwikipedia.orgq-chem.comnih.gov This method simplifies the calculation significantly by averaging the effect of the solvent over the solute's surface. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.org These models are computationally efficient and can provide reliable estimates of the solvation free energy.

The choice of the DFT functional and basis set is critical for the accuracy of the results. Common functionals for such calculations include B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger ones for more precise calculations. The solvation free energy is typically calculated as the difference in the free energy of the molecule in the gas phase and in the solvent.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents

This table illustrates the expected trend of solvation free energy in solvents with varying polarities.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -4.5 |

| Ethanol | 24.5 | -3.8 |

| Acetone | 20.7 | -3.2 |

| Dichloromethane | 8.9 | -2.5 |

| Hexane | 1.9 | -1.2 |

| Note: The data in this table is illustrative and intended to represent the type of results obtained from quantum chemical calculations. The values are not based on published experimental or computational data for this compound. |

Table 2: Decomposition of the Hypothetical Solvation Free Energy of this compound in Water

This table shows a typical breakdown of the total solvation free energy into its major components as provided by many continuum solvation models.

| Energy Component | Contribution (kcal/mol) |

| Electrostatic | -6.8 |

| Cavitation | +3.5 |

| Dispersion-Repulsion | -1.2 |

| Total Solvation Free Energy | -4.5 |

| Note: The data in this table is hypothetical and serves as an example of the detailed energetic contributions that can be elucidated through quantum chemical calculations. |

Electrochemical Applications and Performance Enhancement Mediated by Butyl 2 Methoxyethyl Ether

Electrolyte Design in Advanced Battery Technologies

The molecular structure of Butyl 2-methoxyethyl ether, an asymmetric ether, offers unique advantages in electrolyte formulations, moving beyond traditional solvents to enhance battery performance through molecular design.

This compound, referred to in research as n-butyl 2-methoxyethyl ether (nBME), is a key component in a new class of non-fluorinated ether electrolytes. uchicago.edu These electrolytes are designed to address some of the limitations of conventional carbonate-based and fluorinated ether electrolytes. As a non-fluorinated ether, it presents a more environmentally conscious alternative while possessing high reductive stability. uchicago.edu

Researchers have synthesized nBME as part of a series of asymmetric ethers to systematically study the effect of molecular structure on electrolyte properties. uchicago.edu By replacing one of the methyl groups of the common electrolyte solvent 1,2-dimethoxyethane (B42094) (DME) with a longer n-butyl group, nBME is designed to increase steric hindrance. uchicago.edu This modification is intended to decrease the solvent's solvation strength and promote more ion pairing within the electrolyte when a lithium salt, such as lithium bis(fluorosulfonyl)imide (LiFSA), is dissolved in it. uchicago.edu This altered solvation structure is a critical factor in improving the stability of lithium metal anodes. uchicago.edu

The use of this compound in electrolytes has demonstrated tangible improvements in the performance of lithium metal batteries. In anode-free cell configurations, electrolytes containing nBME have shown better capacity retention and more stable Coulombic efficiency compared to electrolytes based on DME. uchicago.edu

Specifically, in long-term cycling tests, an electrolyte with nBME maintained 54% of its initial discharge capacity after 60 cycles. uchicago.edu This performance is a notable improvement over standard DME-based electrolytes and is attributed to the unique solvation environment created by the nBME molecule. uchicago.edu

Interactive Data Table: Capacity Retention in Anode-Free Lithium Cells

| Electrolyte Solvent | Initial Discharge Capacity (mAh) | Discharge Capacity at 60th Cycle (mAh) | Capacity Retention (%) |

| n-butyl 2-methoxyethyl ether (nBME) | (Data not specified) | (Data not specified) | 54 |

| isothis compound (iBME) | (Data not specified) | (Data not specified) | 55 |

| isopropyl 2-methoxyethyl ether (iPrME) | (Data not specified) | (Data not specified) | 62 |

Note: The table illustrates the relative performance in capacity retention after 60 cycles.

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the successful operation of lithium metal batteries. The composition of the electrolyte directly influences the chemical and mechanical properties of this protective layer. While the solvation structure in nBME-based electrolytes is designed to improve lithium metal compatibility, analysis of the SEI composition has shown no significant difference in the inorganic components, such as Lithium Fluoride (LiF) and Lithium Oxide (Li₂O), when compared to the SEI formed in DME-based electrolytes. uchicago.edu

However, the improved cycling performance suggests that the modified solvation structure, with increased ion pairing, plays a crucial role in promoting a more stable and effective SEI, even if the primary inorganic constituents remain the same. uchicago.edu This indicates that the stability enhancement is more closely linked to the dynamics of ion transport and deposition at the interface rather than a fundamental change in the SEI's chemical makeup. uchicago.edu

Electrochemical Stability and Compatibility

The operational voltage window of an electrolyte is a key determinant of its suitability for use with high-energy electrode materials. This compound has been evaluated for its stability at both high and low potentials.

A significant challenge for ether-based electrolytes is their typically limited stability at high voltages, which has restricted their use with high-energy nickel-rich cathodes. However, electrolytes formulated with this compound have demonstrated improved oxidative stability compared to DME. uchicago.edu

When tested in cells with a high-voltage LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode, the nBME electrolyte exhibited a lower leakage current density during a potentiostatic hold at 4.4 V. uchicago.edu This suggests that fewer parasitic reactions occur at the cathode surface, leading to better stability. uchicago.edu Furthermore, self-discharge tests confirmed this enhanced stability, with cells containing the nBME electrolyte maintaining a higher voltage over a 48-hour period compared to cells with a DME electrolyte. uchicago.edu

Interactive Data Table: High-Voltage Stability against NMC811 Cathode

| Electrolyte Solvent | Leakage Current Density at 4.4 V | Self-Discharge Performance (Voltage after 48h) |

| n-butyl 2-methoxyethyl ether (nBME) | Lower than DME | Above 4.2 V |

| isothis compound (iBME) | Lower than DME | Above 4.2 V |

| isopropyl 2-methoxyethyl ether (iPrME) | Lower than DME | Above 4.2 V |

| 1,2-dimethoxyethane (DME) | Higher | Below 4.2 V |

| cyclopentyl 2-methoxyethyl ether (cPME) | Higher | Below 4.2 V |

Note: This table provides a qualitative comparison of the oxidative stability of different ether electrolytes.

While Density Functional Theory (DFT) calculations did not show a significant variation in the intrinsic oxidation potential of the nBME molecule compared to DME, the observed experimental stability suggests that nBME contributes to a more effective passivation of the high-voltage cathode surface. uchicago.edu

Non-fluorinated ether compounds, including this compound, are generally known for their excellent reductive stability, making them highly compatible with lithium metal anodes. uchicago.edu The molecular design of nBME, which promotes a solvation structure rich in ion pairs, is a key factor in its good reductive stability and its ability to support stable lithium metal cycling. uchicago.edu The enhanced performance in anode-free cells, characterized by stable Coulombic efficiency and improved capacity retention, serves as strong evidence of its compatibility and stabilizing effect at the anode interface. uchicago.edu

Therefore, it is not possible to provide a detailed, data-driven article on the specific topics outlined in the user's request, which include:

Ion Transport Mechanisms and Ionic Conductivity in this compound-Based Electrolytes

Electrochemical Impedance Spectroscopy (EIS) Analysis of Charge Transfer

While general principles of ether electrolytes can be discussed, the strict adherence to the provided outline, which necessitates specific data for "this compound," cannot be fulfilled at this time due to the lack of published research on this particular compound within the specified electrochemical contexts.

Self-Discharging Characteristics of Electrochemical Cells Incorporating this compound

No specific data was found regarding the self-discharging characteristics of electrochemical cells that incorporate this compound. Research on self-discharge in lithium batteries often focuses on the shuttle mechanism of polysulfides in lithium-sulfur batteries or side reactions with the electrolyte in other lithium-ion chemistries. While ethers are known to have some degree of solubility for polysulfides, leading to self-discharge, specific quantitative data for this compound is not available in the reviewed literature.

Ion Transport Mechanisms and Ionic Conductivity in this compound-Based Electrolytes

Detailed studies on the ion transport mechanisms and ionic conductivity specifically for electrolytes based on this compound have not been identified. Generally, in ether-based electrolytes, ion transport is influenced by the solvation of lithium ions by the ether oxygen atoms and the viscosity of the electrolyte. The structure of the ether, including the length of the alkyl chains and the number of ether moieties, plays a crucial role in determining these properties.

Investigation of Ionic Conductivity as a Function of Temperature

Specific data tables or graphical representations of the ionic conductivity of this compound-based electrolytes as a function of temperature are not available in the public domain. For ether electrolytes in general, ionic conductivity typically increases with temperature, following an Arrhenius or Vogel-Tammann-Fulcher (VTF) relationship, as the increased thermal energy reduces the viscosity of the electrolyte and enhances ion mobility.

Electrochemical Impedance Spectroscopy (EIS) Analysis of Charge Transfer

There is no available literature presenting Electrochemical Impedance Spectroscopy (EIS) data for the analysis of charge transfer resistance in electrochemical cells utilizing this compound-based electrolytes. EIS is a powerful technique to probe the various resistive and capacitive elements within a battery, including the charge transfer resistance at the electrode-electrolyte interface. Such an analysis would provide insights into the kinetics of the electrochemical reactions, but this has not been specifically investigated for the compound .

Environmental Behavior and Degradation Pathways of Butyl 2 Methoxyethyl Ether

Atmospheric Fate and Transformation

Once released into the atmosphere, Butyl 2-methoxyethyl ether is subject to chemical reactions that determine its persistence and potential for long-range transport. The primary degradation pathway is through oxidation by photochemically generated radicals.

The atmospheric oxidation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals. This reaction typically involves the abstraction of a hydrogen atom from the ether molecule. The most likely sites for hydrogen abstraction are the carbon atoms adjacent to the ether oxygen atoms and the hydroxyl group, as these bonds are generally weaker.

Following hydrogen abstraction, a carbon-centered radical is formed. In the presence of atmospheric oxygen (O₂), this radical rapidly adds an oxygen molecule to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical can lead to the formation of a variety of oxidation products, including aldehydes, ketones, and other oxygenated compounds. For glycol ethers, the reaction products can include hydroxyesters, hydroxyacids, and hydroxycarbonyls ca.gov. The majority of the initial reactions involve H-atom abstraction from the CH₂ groups adjacent to the ether linkage researchgate.net.

The reaction with hydroxyl radicals is the dominant atmospheric loss process for glycol ethers like this compound ca.gov. The rate of this reaction determines the atmospheric lifetime of the compound. A study measuring the gas-phase reactions of the OH radical with several glycol ethers determined the rate constant for diethylene glycol n-butyl ether.

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Diethylene glycol n-butyl ether | 7.44 ± 0.94 |

Based on this reaction rate, the atmospheric half-life of this compound is estimated to be in the range of 0.6 to 0.9 days ca.gov. This relatively short half-life suggests that the compound is not likely to persist in the atmosphere for long periods or undergo significant long-range transport.

Aquatic and Terrestrial Environmental Transport

The movement of this compound through aquatic and terrestrial environments is largely dictated by its high water solubility and low tendency to sorb to solid matrices.

This compound has a low potential for adsorption to soil and sediment. This is indicated by its low soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value signifies that the compound will preferentially remain in the aqueous phase rather than binding to organic matter in soil or sediment. This characteristic suggests that sorption is not a significant process in retarding the movement of this compound in the environment taylorfrancis.comsantos.com.

| Parameter | Value | Reference |

|---|---|---|

| Koc (L/kg) | 10 | santos.com |

| Koc | 2 (Estimated) | redox.com |

Due to its low Koc value, if released to water, this compound is likely to remain in the water column and not adsorb significantly to sediment santos.com.

The combination of high water solubility and low sorption to soil particles gives this compound a high potential for mobility in soil santos.com. Consequently, if released to soil, it has a high potential to leach through the soil profile and contaminate groundwater systems. Soil column leaching studies are used to model the mobility of chemicals and their potential to reach groundwater eurofins.com. Given its properties, this compound is expected to be highly mobile in most soil types.

Biodegradation Studies and Metabolite Identification

Biodegradation is a key process in the removal of this compound from the environment. Studies have shown that this compound is readily biodegradable under aerobic conditions santos.com.

Several studies have investigated the biodegradation of structurally similar glycol ethers, such as 2-butoxyethanol (B58217) (ethylene glycol monobutyl ether), providing insights into the likely degradation pathway of this compound. A total of 11 bacterial strains capable of completely degrading 2-butoxyethanol were isolated from various environmental samples, including forest soil and activated sludge nih.govresearchgate.net. Eight of these strains belonged to the genus Pseudomonas researchgate.net.

The degradation of 2-butoxyethanol by these gram-negative bacterial strains is proposed to proceed via the oxidation of the terminal alcohol group to form 2-butoxyacetic acid (2-BAA). This is followed by the cleavage of the ether bond, yielding glyoxylate (B1226380) and n-butanol nih.govresearchgate.net. Butanoic acid has also been detected as a potential metabolite nih.govresearchgate.net. It is anticipated that this compound would follow a similar degradation pathway, involving initial oxidation of the alcohol moiety followed by ether cleavage.

| Test Type (OECD Guideline) | Degradation | Timeframe | Reference |

|---|---|---|---|

| Ready Biodegradability (OECD 301C) | ~85% (O₂ consumption) | 28 days | santos.com |

| Ready Biodegradability (OECD 301B) | 87.1% | 22 days | santos.com |

| Inherent Biodegradability (OECD 302B) | 99% (DOC removal) | 8 days | santos.com |

| Inherent Biodegradability (OECD 302B) | 100% | 28 days | redox.com |

The identified metabolites from the degradation of the related compound 2-butoxyethanol include:

2-Butoxyacetic acid (2-BAA) nih.govresearchgate.net

n-Butanol nih.govresearchgate.net

Butanoic acid nih.govresearchgate.net

Glyoxylate nih.gov

These findings suggest a microbial degradation pathway that involves both oxidation and ether cleavage, leading to the breakdown of the parent compound into smaller, more readily metabolized substances.

Due to a significant lack of publicly available scientific research specifically on the environmental behavior and degradation pathways of "this compound," it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and content inclusions.

Extensive searches for microbial degradation pathways, identification of degradation products, and the application of advanced oxidation processes for this specific compound did not yield sufficient detailed research findings. The available scientific literature predominantly focuses on related but distinct compounds, such as other glycol ethers. Fulfilling the request would necessitate drawing analogies from these other compounds, which would violate the explicit instruction to focus solely on "this compound."

Therefore, in adherence to the strict content and source exclusions, an article on the "" cannot be produced at this time.

Industrial and Specialty Applications of Butyl 2 Methoxyethyl Ether Excluding Medical

Role as a Specialty Solvent in Chemical Processes

Butyl 2-methoxyethyl ether is utilized as a specialty solvent in various organic syntheses. Its utility stems from its moderate polarity and relatively low reactivity, which allows it to serve as a medium for chemical reactions without participating in them atomfair.com. A doctoral thesis from the University of Nebraska-Lincoln notes its use as a solvent in the synthesis of functionalized ethers from peroxide electrophiles unl.edu.

While this compound's properties as a solvent for organic reactions are established, its specific role and application in the synthesis and processing of polymers are not extensively detailed in publicly available scientific or industrial literature. Its general solvency may be applicable, but specific use cases are not prominently documented.

The compound is recognized for its application in the coatings industry. Technical guides for chemical cargo and tank linings, such as Hempel's Cargo Protection Guide, list this compound as a substance that comes into contact with specialized industrial coatings like amine-cured and phenolic epoxies wordpress.comscribd.com. This indicates its use either as a component within coating formulations or as a substance that such coatings must be resistant to, confirming its presence in industrial chemical environments related to coatings.

This compound serves as an effective coalescing agent in the formulation of paints and coatings. In this function, it helps to ensure that the polymer particles in the paint emulsion merge together properly as the paint dries, which is crucial for forming a continuous and durable film.

Potential in Advanced Material Synthesis and Processing

The unique solvent characteristics of this compound have led to its investigation and use in the field of advanced materials, particularly in energy storage technologies.

A significant application of this compound is as a component in functional fluids, specifically as a solvent in electrolytes for advanced battery systems. Research published by the University of Chicago and in scientific journals details the design and synthesis of this compound, referred to as n-butyl 2-methoxyethyl ether (nBME), for use in nonfluorinated ether electrolytes for lithium metal batteries researchgate.net.

In this context, the substitution of a methyl group in a standard ether solvent with a butyl group increases steric hindrance. This structural modification tunes the solvation power of the ether, leading to more ion pairing within the electrolyte. This change in the electrolyte's solvation structure has been shown to improve capacity retention in battery cells researchgate.net. Researchers have synthesized this compound for these studies by reacting ethylene (B1197577) glycol mono-n-butyl ether with iodomethane (B122720) in the presence of a sodium hydride suspension.

Table 2: Investigated Application in Functional Fluids

| Application Area | Function of this compound | Research Finding | Source |

|---|

| Lithium Metal Batteries | Nonfluorinated ether solvent in electrolytes. | Modifies ion solvation structure to improve battery capacity retention. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethylene glycol mono-n-butyl ether |

| Iodomethane |

Emerging Applications in Energy Storage and Conversion Devices

The unique solvent properties of ethers are positioning them as key components in the advancement of energy storage and conversion technologies. Their chemical stability, ability to dissolve a wide range of salts, and compatibility with electrode materials are being actively researched to enhance the performance of next-generation batteries and potentially fuel cells.

Electrolyte Component in Next-Generation Batteries

While specific research on this compound in battery applications is not extensively documented in publicly available literature, the broader class of ether-based solvents is a significant area of investigation for electrolytes in next-generation batteries, particularly lithium-sulfur (Li-S) and lithium-ion (Li-ion) systems. Ethers are explored as alternatives to traditional carbonate-based electrolytes due to their potential to improve battery performance and stability.

Ethers like dibutyl ether and glymes (e.g., diglyme (B29089), or bis(2-methoxyethyl) ether) are being studied for their ability to suppress the "shuttle effect" in Li-S batteries, a phenomenon that leads to capacity fading. Research has shown that electrolytes based on certain ethers can enhance the cycling stability and Coulombic efficiency of Li-S batteries by limiting the dissolution of lithium polysulfides. For instance, a study on dibutyl ether (DBE) as a co-solvent demonstrated improved performance in Li-S batteries.

The table below summarizes key findings from research on ether-based electrolytes, providing context for the potential role of compounds like this compound.

| Ether Solvent Studied | Battery Type | Key Research Findings |

| Dibutyl Ether (DBE) | Li-S | Inhibits dissolution of lithium polysulfides, leading to enhanced cycling stability and high Coulombic efficiency (around 99.2%). |

| Diglyme (Bis(2-Methoxyethyl) Ether) | Li-ion | Used as a solvent or co-solvent due to its high dielectric constant and stability. |

| General Ethers | Li-S | Ethers with a high carbon-to-oxygen ratio and low molecular polarity show weak solubility of polysulfides and limited reactivity with metallic lithium. |

It is plausible that this compound, sharing structural similarities with these researched ethers, could offer comparable or even advantageous properties as an electrolyte component. Further research is necessary to determine its specific performance characteristics, such as its electrochemical stability window, ionic conductivity when mixed with lithium salts, and its impact on the formation of the solid electrolyte interphase (SEI) on the anode.

Role in Fuel Cell Technologies

Currently, there is no publicly available research or industrial data indicating the use or investigation of this compound in any type of fuel cell technology, including proton-exchange membrane fuel cells (PEMFCs) or direct methanol (B129727) fuel cells (DMFCs). The stringent material requirements for fuel cell components, particularly for the proton-exchange membrane and catalyst layers, often favor highly specialized and fluorinated polymers over simple ether solvents.

Regulatory and Safety Considerations in Industrial Handling

The industrial use of this compound necessitates strict adherence to regulatory and safety guidelines to protect workers and the environment. These considerations encompass industrial hygiene practices to control workplace exposure and proper waste management protocols for its disposal.

Industrial Hygiene and Exposure Control

To ensure a safe working environment, several governmental and professional organizations establish occupational exposure limits (OELs) for chemical substances. For glycol ethers, these limits are typically set by agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH).

While specific OELs for this compound are not explicitly listed by these major US agencies, a material safety data sheet for the closely related compound 2-Methoxyethyl ether (Diglyme) indicates no specific OSHA, NIOSH, or ACGIH exposure limits have been established for it. coleparmer.com This suggests that for less common glycol ethers, specific limits may not be available. In such cases, it is standard industrial hygiene practice to control exposures to the lowest reasonably achievable level and to refer to the limits of structurally similar compounds for guidance.

For context, the table below presents the OELs for some other glycol ethers, illustrating the typical range of these protective standards.

| Agency | Glycol Ether | Exposure Limit (Time-Weighted Average) |

| OSHA | 2-Methoxyethanol (B45455) (2-ME) | 25 ppm (80 mg/m³) cdc.gov |

| NIOSH | 2-Ethoxyethanol (2-EE) | - |

| ACGIH | 2-Methoxyethanol (2-ME) | 0.1 ppm safeworkaustralia.gov.au |

| ACGIH | 2-Ethoxyethanol (2-EE) | 5 ppm safeworkaustralia.gov.au |

Given the potential for some glycol ethers to have reproductive and developmental toxicity, a conservative approach to exposure control is warranted. cdc.gov Standard industrial hygiene practices for handling solvents should be implemented, including the use of engineering controls like local exhaust ventilation, administrative controls to minimize exposure time, and the provision of appropriate personal protective equipment (PPE), such as gloves and respiratory protection, as determined by a workplace hazard assessment.

Waste Management and Disposal Practices

The disposal of this compound and other glycol ethers is regulated by environmental agencies such as the U.S. Environmental Protection Agency (EPA). unt.edu Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified as hazardous if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity). umd.eduepa.gov

Spent solvents, including ethers, are often categorized as "F-listed" hazardous wastes if they are used in certain industrial processes like degreasing. epa.govepa.gov For example, the F003 waste code applies to certain spent non-halogenated solvents. epa.govwku.edu Therefore, waste this compound from industrial applications is likely to be considered a hazardous waste.

Proper waste management practices for hazardous glycol ether waste include:

Collection and Storage: Wastes must be collected in properly labeled, sealed, and non-leaking containers.

Segregation: It is crucial to avoid mixing different types of chemical waste.

Disposal: Disposal must be carried out by a licensed hazardous waste management company. Common disposal methods include incineration at a permitted facility.

Regulatory Compliance: Generators of hazardous waste are responsible for following all local, state, and federal regulations regarding waste characterization, storage, transportation, and disposal. culturalheritage.org

It is illegal and environmentally harmful to dispose of glycol ethers down the drain or into the soil, as this can lead to the contamination of water supplies. epa.gov

Future Research Directions and Unexplored Avenues for Butyl 2 Methoxyethyl Ether

Development of Structure-Property Relationships for Tailored Applications

A deeper understanding of the relationship between the molecular structure of Butyl 2-methoxyethyl ether and its macroscopic properties is crucial for designing specialized applications. Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and many organic solvents, stemming from the dual functionality of ether and alcohol groups. sigmaaldrich.cn The hydrocarbon-like alkoxide group imparts solubility akin to hydrocarbons, while the ether groups introduce sites for hydrogen bonding, enhancing hydrophilic solubility. sigmaaldrich.cn

Future research should focus on developing comprehensive Quantitative Structure-Property Relationship (QSPR) models. These models would mathematically correlate structural descriptors of this compound and its derivatives with key physical and chemical properties. By systematically modifying the butyl or methoxyethyl moieties, researchers can tune properties such as viscosity, surface tension, boiling point, and solvency for specific uses, from high-performance coatings to specialty cleaning agents. gcms.cz For instance, understanding how chain length and branching affect miscibility and evaporation rates can lead to the design of more efficient coalescing agents in water-based paints or as solvents in printing inks. who.int

Table 1: Comparative Physicochemical Properties of E-Series Glycol Ethers

| Property | Ethylene (B1197577) Glycol Monobutyl Ether (2-Butoxyethanol) | Diethylene Glycol Monobutyl Ether | This compound (Projected) |

|---|---|---|---|

| Molecular Formula | C6H14O2 | C8H18O3 | C7H16O2 |

| Molecular Weight | 118.17 g/mol | 162.2 g/mol | 132.20 g/mol |

| Boiling Point | 168.4 °C | 230.4 °C | Data to be determined |

| Density (20°C) | 0.9015 g/mL | 0.9553 g/mL | Data to be determined |

| Solubility in Water | Miscible | Miscible | Data to be determined |

| log P (Octanol/Water) | 0.83 | - | Data to be determined |

Source: IARC, 2006; ILO Encyclopaedia, 2011. who.intiloencyclopaedia.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the prediction of molecular properties, thereby reducing the need for costly and time-consuming experiments. proquest.comlabmanager.com For this compound, ML models can be trained on existing data from the broader glycol ether family to predict a wide range of properties. mdpi.com

Future work should involve creating extensive datasets of glycol ether properties to train sophisticated algorithms like graph neural networks or random forests. researchgate.netrsc.org These models could predict properties such as heat of vaporization, flashpoint, and compatibility with various polymers, based solely on chemical structure. proquest.com This approach would drastically speed up the screening of potential solvent formulations for new applications. Furthermore, physics-guided machine learning (PGML) can be employed to ensure that predictions are not only accurate but also interpretable and consistent with fundamental chemical principles. researchgate.net Explainable AI (XAI) methods could then be used to extract physical relationships and deepen the understanding of the patterns learned by the models. aps.org

Exploration of Synergistic Effects in Multi-Component Systems

Research should be directed toward systematically screening binary and ternary solvent systems containing this compound. By combining it with co-solvents of varying polarity and functionality (e.g., alcohols, ketones, esters), it may be possible to create customized solvent blends with precisely controlled properties. whiterose.ac.uk A key goal would be to identify azeotropic mixtures, which could have applications in specialized cleaning processes or as reaction media. Understanding the thermodynamics of these multi-component systems will be essential for optimizing their composition for applications ranging from extraction processes to formulations for coatings and adhesives. youtube.com

Sustainable Synthesis and Life Cycle Assessment of this compound

In line with the principles of green chemistry, developing sustainable synthesis routes for this compound is a critical future research direction. researchgate.net Traditional synthesis involves reacting ethylene oxide with an appropriate alcohol, a process that relies on fossil fuel-derived feedstocks. who.int Future research should focus on pathways that utilize bio-based feedstocks, such as bio-ethanol or bio-butanol, and employ heterogeneous catalysts to improve efficiency and minimize waste. researchgate.net

A comprehensive Life Cycle Assessment (LCA) is necessary to evaluate the environmental footprint of this compound from cradle to gate. wbcsd.orgpublicnow.com An LCA study quantifies the environmental impacts associated with all stages of a product's life, including raw material extraction, manufacturing, and transportation. wikipedia.orgijesd.org By comparing the impacts of different synthesis routes (e.g., traditional vs. bio-based), researchers can identify the most environmentally benign production methods. nih.govresearchgate.net Such an assessment would consider metrics like global warming potential, water usage, and eco-toxicity, providing a holistic view of the compound's sustainability. wbcsd.org

Table 2: Framework for Life Cycle Assessment (LCA)

| LCA Stage | Focus for this compound Research |

|---|---|

| Goal and Scope Definition | Compare environmental impacts of fossil-based vs. bio-based synthesis routes. Functional unit: 1 kg of purified product. |

| Life Cycle Inventory | Collect data on raw material inputs, energy consumption (electricity, steam), water use, and emissions for each synthesis pathway. |

| Impact Assessment | Evaluate potential impacts on climate change, human health, and ecosystem quality using established methodologies. |

| Interpretation | Identify environmental "hotspots" in the production process and propose strategies for improvement, such as catalyst optimization or energy source substitution. |

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand the role of this compound in chemical processes, it is essential to study its behavior under real-world conditions. Advanced in situ and operando characterization techniques allow researchers to observe molecular transformations and interactions as they happen. acs.org

Future research should employ techniques such as synchrotron-based X-ray spectroscopy and diffraction to probe the structure of this compound and its interactions with solutes or surfaces in real-time. mdpi.com For example, in a catalytic reaction where it is used as a solvent, operando infrared or Raman spectroscopy could identify reaction intermediates and elucidate the reaction mechanism. acs.org Hyphenated analytical techniques, such as combining gas chromatography with mass spectrometry (GC-MS), are powerful tools for separating and identifying components in complex mixtures containing various glycol ethers. gcms.czorganomation.com These advanced methods will provide unprecedented insights into the solvent's role in influencing reaction kinetics and product selectivity, paving the way for more efficient and controlled chemical manufacturing processes. core.ac.ukyoutube.com

Q & A

Q. What are the established synthetic methodologies for preparing Butyl 2-methoxyethyl ether and its metal complexes?

this compound derivatives, such as metal complexes, are synthesized via precipitation reactions. For example, ethanolic solutions of metal chlorides (e.g., FeCl₂, CoCl₂, NiCl₂) are added dropwise to potassium 2-butoxyethylxanthate in ethanol under stirring. The precipitates are filtered, washed with ethanol/diethyl ether, and dried under vacuum . This method ensures stoichiometric control and purity for subsequent characterization.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Key techniques include:

- Elemental analysis to verify metal-to-ligand ratios.

- UV-Vis spectroscopy to study d-d transitions in metal complexes (e.g., Co(II), Ni(II)).

- Magnetic susceptibility measurements to infer geometry (e.g., octahedral vs. tetrahedral coordination) .

- FT-IR spectroscopy to confirm xanthate ligand bonding modes via C=S and C-O-C stretching frequencies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Avoid contact with strong acids/alkalis and oxidizing agents , which may trigger hazardous decomposition (e.g., toxic fumes) .

- Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation and respiratory sensitization .

- Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to control the geometry of metal complexes with this compound ligands?

- Ligand-to-metal ratio : Excess ligand (e.g., 2:1 molar ratio) favors octahedral geometries, while stoichiometric ratios may yield tetrahedral complexes .

- Solvent choice : Polar solvents like ethanol stabilize high-spin configurations in Fe(II) complexes .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during ligand substitution .

Q. What challenges arise in interpreting spectroscopic data for this compound derivatives, and how can they be resolved?

- Overlapping absorption bands : Use time-resolved spectroscopy or computational modeling (DFT) to deconvolute electronic transitions .

- Paramagnetic broadening in NMR : Substitute paramagnetic metals (e.g., Fe(II)) with diamagnetic analogs (e.g., Zn(II)) for clearer spectra .

Q. How can computational models enhance the design of this compound-based materials?

- Molecular dynamics simulations predict solvent interactions and stability of metal complexes.

- Density Functional Theory (DFT) calculates ligand field splitting energies to rationalize magnetic properties .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Biodegradation assays : Use OECD 301/302 protocols to assess microbial degradation rates.

- Partitioning studies : Measure log P values to evaluate soil/water distribution .

- Advanced oxidation processes (AOPs) : Test UV/H₂O₂ systems for degradation efficiency .

Q. How should researchers address contradictions in toxicological data for this compound?

- Conduct systematic reviews using databases like PubMed, TOXLINE, and regulatory sources (e.g., ATSDR) .

- Validate findings with in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with structurally similar glycol ethers (e.g., 2-butoxyethanol) .

Methodological Tables

Table 1: Key spectroscopic signatures for metal complexes of this compound derivatives .

| Metal Center | Geometry | UV-Vis λ_max (nm) | FT-IR Bands (cm⁻¹) |

|---|---|---|---|

| Co(II) | Octahedral | 500, 600 | 1050 (C-O-C), 950 (C=S) |

| Ni(II) | Tetrahedral | 400, 650 | 1045 (C-O-C), 940 (C=S) |

Table 2: Hazard mitigation strategies for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.